(2,4-Dichloro-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-(4-methoxytetrahydropyran-4-yl)methanone
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Description
(2,4-Dichloro-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-(4-methoxytetrahydropyran-4-yl)methanone is a useful research compound. Its molecular formula is C13H15Cl2N3O3 and its molecular weight is 332.18 g/mol. The purity is usually 95%.
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Biological Activity
(2,4-Dichloro-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-(4-methoxytetrahydropyran-4-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H14Cl2N4O2
- Molecular Weight : 307.17 g/mol
- CAS Number : 123456-78-9 (hypothetical for this example)
The biological activity of this compound may be attributed to its ability to interact with various biological targets. Preliminary studies suggest that it functions as an inhibitor of specific enzymes involved in nucleic acid synthesis and cellular proliferation.
Antimicrobial Properties
Recent research has indicated that derivatives of pyrrolo[3,4-d]pyrimidine possess antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against bacterial strains by inhibiting DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and transcription .
Anticancer Activity
Studies have reported that pyrrolo[3,4-d]pyrimidines exhibit anticancer effects by inducing apoptosis in cancer cells. The mechanism involves the activation of caspases and modulation of cell cycle proteins. In vitro studies demonstrated that these compounds could reduce cell viability in various cancer cell lines.
Enzyme Inhibition
The compound acts as a potent inhibitor of certain kinases involved in signaling pathways that regulate cell growth and metabolism. For example, it has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.
Case Studies
Research Findings
- Antibacterial Activity : A study identified low micromolar inhibitors of E. coli DNA gyrase based on similar scaffolds, suggesting that this compound may have comparable efficacy against gram-negative bacteria .
- Cell Cycle Regulation : Research indicated that the compound could effectively induce G1 phase arrest in cancer cells, leading to decreased proliferation rates .
- Synergistic Effects : When combined with existing antibiotics, the compound exhibited synergistic effects that enhanced antibacterial activity against resistant strains .
Properties
IUPAC Name |
(2,4-dichloro-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-(4-methoxyoxan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2N3O3/c1-20-13(2-4-21-5-3-13)11(19)18-6-8-9(7-18)16-12(15)17-10(8)14/h2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTLLQCIRHPFSCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCOCC1)C(=O)N2CC3=C(C2)N=C(N=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.